molecular formula C14H16N4O5 B13335252 4-(((Hexahydro-2,6-dioxo-4S-pyrimidinyl)carbonyl)amino)-L-phenylalanine CAS No. 2096508-06-2

4-(((Hexahydro-2,6-dioxo-4S-pyrimidinyl)carbonyl)amino)-L-phenylalanine

Cat. No.: B13335252
CAS No.: 2096508-06-2
M. Wt: 320.30 g/mol
InChI Key: OLPMLGPIXOYZDU-UWVGGRQHSA-N
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Description

4-(((Hexahydro-2,6-dioxo-4S-pyrimidinyl)carbonyl)amino)-L-phenylalanine is a complex organic compound that belongs to the class of amino acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Hexahydro-2,6-dioxo-4S-pyrimidinyl)carbonyl)amino)-L-phenylalanine typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Attachment of the carbonyl group: This step may involve the use of reagents such as acyl chlorides or anhydrides.

    Coupling with L-phenylalanine: This step typically involves peptide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(((Hexahydro-2,6-dioxo-4S-pyrimidinyl)carbonyl)amino)-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles or electrophiles depending on the reaction conditions.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the synthesis of pharmaceuticals or other high-value chemicals.

Mechanism of Action

The mechanism of action of 4-(((Hexahydro-2,6-dioxo-4S-pyrimidinyl)carbonyl)amino)-L-phenylalanine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((Hexahydro-2,6-dioxo-4S-pyrimidinyl)carbonyl)amino)-L-tyrosine
  • 4-(((Hexahydro-2,6-dioxo-4S-pyrimidinyl)carbonyl)amino)-L-tryptophan

Uniqueness

4-(((Hexahydro-2,6-dioxo-4S-pyrimidinyl)carbonyl)amino)-L-phenylalanine is unique due to its specific structure, which may confer distinct bioactive properties compared to similar compounds. Its unique combination of functional groups and stereochemistry may result in different reactivity and interactions with biological targets.

Properties

CAS No.

2096508-06-2

Molecular Formula

C14H16N4O5

Molecular Weight

320.30 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]propanoic acid

InChI

InChI=1S/C14H16N4O5/c15-9(13(21)22)5-7-1-3-8(4-2-7)16-12(20)10-6-11(19)18-14(23)17-10/h1-4,9-10H,5-6,15H2,(H,16,20)(H,21,22)(H2,17,18,19,23)/t9-,10-/m0/s1

InChI Key

OLPMLGPIXOYZDU-UWVGGRQHSA-N

Isomeric SMILES

C1[C@H](NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)C[C@@H](C(=O)O)N

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)CC(C(=O)O)N

Origin of Product

United States

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